Coelenteramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

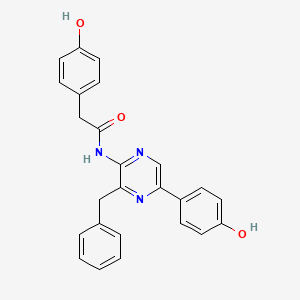

コエルエンテラミドは、生物発光における役割で知られる魅力的な化合物です。これは、コエルエンテラジンを利用する多くの海洋生物における生物発光反応の酸化生成物、またはオキシルシフェリンです。 この化合物は、最初にクラゲのAequorea victoriaから単離され、そこで生物が刺激された後に青色の光を発するのに関与しています 。コエルエンテラミドは、アミノピラジン誘導体であり、さまざまな海洋生物の生物発光システムにおいて重要な役割を果たしています。

準備方法

合成経路と反応条件: コエルエンテラミドの合成は、通常、コエルエンテラジンの酸化を伴います。このプロセスは、さまざまな化学反応によって達成でき、多くの場合、制御された条件下で酸化剤の使用が伴います。具体的な合成経路は異なる場合がありますが、一般的にコエルエンテラミドの正しい形成を確実にするために、反応パラメータを正確に制御する必要があります。

工業生産方法: コエルエンテラミドの工業生産は、その特殊な用途のためにそれほど一般的ではありません。より大規模に生産される場合、プロセスは、工業用グレードの試薬と機器を使用して、コエルエンテラジンの慎重な酸化を伴います。反応条件は、収率と純度を最大化するために最適化され、多くの場合、クロマトグラフィーによる精製などのステップが含まれます。

化学反応の分析

反応の種類: コエルエンテラミドは、次を含むいくつかの種類の化学反応を起こします。

酸化: コエルエンテラジンからコエルエンテラミドを生成する主要な反応。

還元: 特定の条件下で、コエルエンテラミドはコエルエンテラジンに戻すことができます。

置換: さまざまな置換反応によって、コエルエンテラミド分子の官能基を修飾できます。

一般的な試薬と条件:

酸化剤: 過酸化水素や分子状酸素などの酸化剤は、コエルエンテラジンの酸化によく使用されます。

還元剤: 水素化ホウ素ナトリウムなどの還元剤は、還元反応に使用できます。

触媒: さまざまな触媒を特定の反応を促進するために使用できます。

主要な生成物: コエルエンテラジンの酸化の主要な生成物は、コエルエンテラミドです。さらに反応すると、使用した試薬と条件に応じて、他の誘導体が形成される可能性があります。

4. 科学研究における用途

コエルエンテラミドは、科学研究、特に化学、生物学、医学の分野で幅広い用途があります。

生物発光研究: 生物発光生物とその発光反応のメカニズムの研究で広く使用されています。

カルシウムイオン検出: コエルエンテラミドは、アエクオリンと組み合わせて、生物学的サンプル中のカルシウムイオン濃度を測定するために使用されます。

活性酸素種検出: 細胞や組織中の活性酸素種を検出するアッセイで使用されます。

遺伝子発現研究: コエルエンテラミドは、さまざまな遺伝子発現研究でレポーターとして使用され、遺伝子の機能と調節を解明するのに役立ちます。

創薬: その生物発光特性は、創薬のためのハイスループットスクリーニングアッセイで使用されます。

科学的研究の応用

Luminescent Properties

Bioluminescence and Chemiluminescence

Coelenteramide is a crucial component in the bioluminescent reactions of marine organisms. It is produced from the oxidation of coelenterazine and exhibits unique luminescent properties that are utilized in several applications:

- Bioluminescent Assays : this compound is employed in assays to monitor calcium ion concentrations in mammalian cells using aequorin, a bioluminescent protein .

- Fluorescence Resonance Energy Transfer (FRET) : This technique uses this compound to study protein-protein interactions, enhancing our understanding of cellular processes .

- Photophysical Studies : Recent research has investigated the photophysical properties of halogenated this compound analogs, revealing their potential as fluorescence probes due to their sensitivity to solvent changes .

Antioxidant Properties

This compound has been identified as a novel antioxidant. Studies suggest that it may protect neuronal cells against reactive oxygen species (ROS), which are linked to neurodegenerative diseases like Parkinson's and Alzheimer's . This antioxidant capability opens avenues for therapeutic applications in preventing oxidative stress-related conditions.

Cancer Therapy

Recent investigations into brominated and chlorinated this compound analogs have highlighted their anticancer properties:

- Anticancer Activity : Specific analogs have shown selective cytotoxicity towards gastric and lung cancer cells, with effective concentrations indicating potential for targeted cancer therapies .

- Photodynamic Therapy : The ability of this compound derivatives to generate reactive species upon light activation positions them as promising candidates for photodynamic therapy, a technique that utilizes light to activate photosensitizing agents to kill cancer cells .

Biosensing Applications

The luminescent properties of this compound make it suitable for various biosensing applications:

- Environmental Monitoring : this compound-based assays can detect pollutants in ecosystems by utilizing its bioluminescent properties to indicate the presence of specific contaminants .

- Medical Diagnostics : The compound's fluorescence can be harnessed for imaging and diagnostics in biomedical research, aiding in the detection of diseases at early stages through non-invasive techniques .

Table 1: Summary of this compound Applications

Case Study: Anticancer Activity of Halogenated this compound Analogues

A recent study synthesized brominated and chlorinated this compound analogs, demonstrating significant anticancer activity with IC50 values indicating effective concentrations against gastric and lung cancer cells. The findings suggest that modifications to the this compound structure can enhance its therapeutic efficacy while minimizing side effects on non-cancerous cells .

作用機序

コエルエンテラミドがその効果を発揮するメカニズムは、主に生物発光における役割によるものです。海洋生物では、コエルエンテラジンは、分子状酸素の存在下でコエルエンテラミドに酸化され、光を生成します。この反応は、ルシフェラーゼ酵素によって触媒されます。 発せられた光は、酸化プロセス中に放出されるエネルギーの結果であり、コエルエンテラミド分子を励起し、基底状態に戻る際に光子を放出します 。

6. 類似の化合物との比較

コエルエンテラミドは、ルシフェリンなどの他の生物発光化合物と比較することができます。

ルシフェリン: ホタルに見られるルシフェリンも酸化されて光を生成しますが、アデノシン三リン酸(ATP)とマグネシウムイオンを必要とします。

アエクオリン: カルシウムイオンの存在下で光を生成するためにコエルエンテラジンを基質として使用するカルシウム結合タンパク質。

レニラ・ルシフェラーゼ: コエルエンテラジンを使用しますが、スペクトル特性と用途が異なる別の生物発光システム。

独自性: コエルエンテラミドは、海洋生物発光における特定の役割と、青色の光を放射する能力のために独特です。カルシウムイオン検出と活性酸素種アッセイにおけるその用途も、他の生物発光化合物とは異なります。

類似の化合物:

- ルシフェリン

- アエクオリン

- レニラ・ルシフェラーゼ

コエルエンテラミドの独特の特性と用途は、さまざまな科学研究分野で貴重なツールとなり、生物発光とその実用的な用途に関する私たちの理解に貢献しています。

類似化合物との比較

- Luciferin

- Aequorin

- Renilla Luciferase

Coelenteramide’s distinct properties and applications make it a valuable tool in various scientific research fields, contributing to our understanding of bioluminescence and its practical applications.

生物活性

Coelenteramide (Clmd) is a compound derived from marine organisms, particularly coelenterates, and has garnered attention for its diverse biological activities, particularly in the fields of photophysics and anticancer research. This article synthesizes recent findings on the biological activity of this compound, highlighting its anticancer properties, photophysical characteristics, and potential applications in bioluminescence.

1. Anticancer Activity

Recent studies have demonstrated that this compound and its derivatives exhibit significant anticancer activity against various cancer cell lines. Notably, brominated analogs of this compound have shown enhanced potency.

The anticancer effects of brominated this compound derivatives are attributed to their ability to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. For instance, a study reported that the brominated version of this compound (Br-Clmd) exhibited cytotoxicity with IC50 values of 16.2 µM for gastric cancer cells and 10.1 µM for lung cancer cells, indicating its selective action against tumor cells while sparing non-cancerous cells .

1.2 Comparative Efficacy

A comparative analysis of various derivatives reveals that bromination significantly enhances the anticancer activity of this compound:

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Clmd | Gastric Cancer | 16.2 |

| Clmd | Lung Cancer | 10.1 |

| Br-Clmd | Prostate Cancer | 24.28 |

| Br-Clmd | Breast Cancer | 21.56 |

This data illustrates the varying degrees of efficacy among different derivatives, underscoring the importance of chemical modifications in enhancing therapeutic potential .

2. Photophysical Properties

This compound is also recognized for its unique photophysical properties, particularly its role in bioluminescence and fluorescence.

2.1 Fluorescence Characteristics

This compound exhibits a range of fluorescence behaviors influenced by external conditions such as solvent composition and excitation energy. For example, studies have shown that the fluorescence quantum yield varies with halogen substitution, following the trend: Fluorine > Chlorine > Bromine . The fluorescence spectra can shift based on the solvent environment, which suggests potential applications as a microenvironment probe.

2.2 Quantum Yield Measurements

The quantum yield of this compound in methanol was measured at approximately 0.028±0.005 under specific excitation conditions (270-340 nm), indicating its utility in fluorescence applications .

3. Applications in Bioluminescence

This compound is integral to bioluminescent systems found in marine organisms. It functions as a light-emitting compound during biochemical reactions involving coelenterazine.

3.1 Bioluminescent Reactions

The bioluminescent reaction facilitated by this compound can be triggered by calcium ions, leading to light emission that can be harnessed for various applications, including toxicity monitoring and biochemical assays .

4. Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

- A study investigated the effects of polyethylene glycol (PEG) on the photoluminescence intensity of this compound-containing fluorescent proteins, revealing significant interactions that could impact bioluminescence applications .

- Another research effort focused on synthesizing new halogenated analogs of this compound to explore their photophysical properties and potential biomedical applications .

特性

CAS番号 |

50611-86-4 |

|---|---|

分子式 |

C25H21N3O3 |

分子量 |

411.5 g/mol |

IUPAC名 |

N-[3-benzyl-5-(4-hydroxyphenyl)pyrazin-2-yl]-2-(4-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C25H21N3O3/c29-20-10-6-18(7-11-20)15-24(31)28-25-22(14-17-4-2-1-3-5-17)27-23(16-26-25)19-8-12-21(30)13-9-19/h1-13,16,29-30H,14-15H2,(H,26,28,31) |

InChIキー |

CJIIERPDFZUYPI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2=NC(=CN=C2NC(=O)CC3=CC=C(C=C3)O)C4=CC=C(C=C4)O |

正規SMILES |

C1=CC=C(C=C1)CC2=NC(=CN=C2NC(=O)CC3=CC=C(C=C3)O)C4=CC=C(C=C4)O |

同義語 |

coelenteramide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。